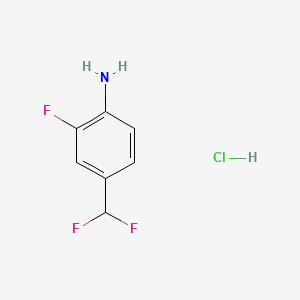
4-(difluoromethyl)-2-fluoroaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-2-fluoroaniline hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of difluoromethyl and fluoro groups attached to an aniline ring, making it a valuable building block in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-2-fluoroaniline hydrochloride typically involves the introduction of difluoromethyl and fluoro groups onto an aniline precursor. One common method is the difluoromethylation of aniline derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of metal-based catalysts and radical initiators .
Industrial Production Methods
Industrial production of this compound often involves large-scale difluoromethylation reactions. These reactions are optimized for high yield and purity, utilizing efficient catalytic systems and reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-fluoroaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluoro and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
4-(Difluoromethyl)-2-fluoroaniline hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-2-fluoroaniline hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluoro groups can enhance the compound’s binding affinity and selectivity towards target proteins or enzymes. These interactions can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated and fluorinated aniline derivatives, such as:
- 4-(Trifluoromethyl)-2-fluoroaniline
- 4-(Difluoromethyl)-2-chloroaniline
- 4-(Difluoromethyl)-2-bromoaniline
Uniqueness
4-(Difluoromethyl)-2-fluoroaniline hydrochloride is unique due to its specific combination of difluoromethyl and fluoro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
4-(difluoromethyl)-2-fluoroaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N.ClH/c8-5-3-4(7(9)10)1-2-6(5)11;/h1-3,7H,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUTVCMMAORHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride](/img/structure/B6609856.png)
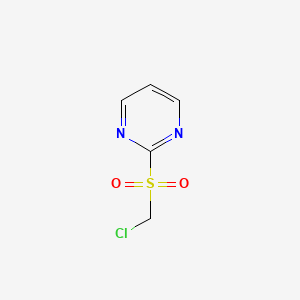
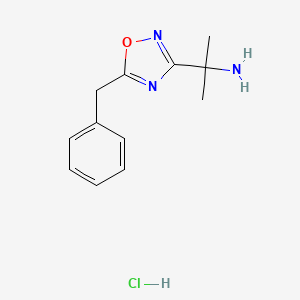
![1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B6609873.png)
![(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6609883.png)
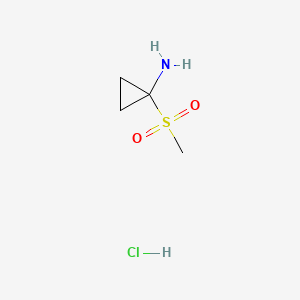
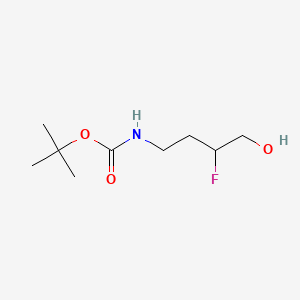
![7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride](/img/structure/B6609909.png)

![1-methyl-2-azatricyclo[3.3.1.1,3,7]decane hydrochloride](/img/structure/B6609927.png)
![tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate](/img/structure/B6609930.png)
![rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6609949.png)
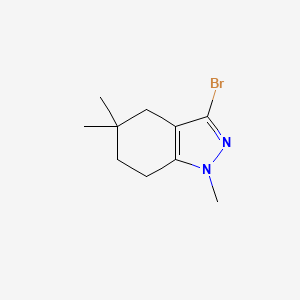
![2-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrothiophen-3-yl)propanoic acid](/img/structure/B6609958.png)
